molecular formula C11H17BrOSi B1275323 tert-Butylmethoxyphenylsilyl Bromide CAS No. 94124-39-7

tert-Butylmethoxyphenylsilyl Bromide

Cat. No.: B1275323
CAS No.: 94124-39-7
M. Wt: 273.24 g/mol
InChI Key: VFFLZSQFWJXUJJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr) is the lithium anode in lithium-oxygen batteries . The lithium anode is a critical component of these batteries, playing a key role in the storage and release of electrical energy .

Mode of Action

TBMPSiBr interacts with its target by forming an organic-inorganic hybrid solid electrolyte interphase (SEI) . This is achieved through π-conjugation, where the organic components of TBMPSiBr improve the flexibility of the SEI layer, allowing it to accommodate volume changes of the lithium anode during cycling . Additionally, the inorganic silane groups in TBMPSiBr can chemically form Li–O–Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the formed SEI layer .

Biochemical Pathways

The action of TBMPSiBr affects the electrochemical pathways in lithium-oxygen batteries . The formation of the hybrid SEI layer and the dissociation of the redox couple Br 3− /Br − are key processes that enhance the cycling stability of these batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous concept of how TBMPSiBr is distributed and metabolized within the battery system. The compound’s properties, such as its boiling point and specific gravity , influence its distribution and stability within the battery . .

Result of Action

The result of TBMPSiBr’s action is a significant enhancement in the cycling stability of lithium-oxygen batteries . Batteries containing TBMPSiBr can stably cycle 220 times with a low overpotential , which is a measure of the efficiency of the electrochemical reactions within the battery.

Action Environment

The action, efficacy, and stability of TBMPSiBr are influenced by various environmental factors. For instance, TBMPSiBr is sensitive to moisture and heat , and it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and effectiveness.

Biochemical Analysis

Biochemical Properties

tert-Butylmethoxyphenylsilyl Bromide plays a significant role in biochemical reactions, particularly in the protection of alcohol groups during synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable bonds with hydroxyl groups, thereby protecting them from unwanted reactions. This compound is known to interact with enzymes involved in the synthesis and degradation of biomolecules, such as esterases and proteases. These interactions are primarily based on the formation of covalent bonds between the silyl group of this compound and the active sites of these enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways by blocking the activity of specific enzymes or receptors. This inhibition can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The silyl group of this compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with DNA and RNA, influencing gene expression by modifying transcription and translation processes. These molecular interactions are crucial for the compound’s role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is known to be sensitive to moisture and heat, which can lead to its degradation over time. In in vitro and in vivo studies, the compound has been observed to cause long-term changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are critical for understanding the compound’s overall impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as protecting cells from oxidative stress and enhancing cellular metabolism. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for determining the safe and effective use of this compound in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research .

Preparation Methods

tert-Butylmethoxyphenylsilyl Bromide can be synthesized through the reaction of tert-butylmethoxyphenylsilane with bromine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

tert-Butylmethoxyphenylsilane+Brominetert-Butylmethoxyphenylsilyl Bromide\text{tert-Butylmethoxyphenylsilane} + \text{Bromine} \rightarrow \text{this compound} tert-Butylmethoxyphenylsilane+Bromine→tert-Butylmethoxyphenylsilyl Bromide

Industrial production methods involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butylmethoxyphenylsilyl Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding silanol or siloxane derivatives.

    Reduction Reactions: It can be reduced to form the corresponding silane.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butylmethoxyphenylsilyl Bromide has several scientific research applications:

Comparison with Similar Compounds

tert-Butylmethoxyphenylsilyl Bromide can be compared with other similar compounds such as:

    tert-Butylmethoxyphenylsilane: The precursor to this compound, which lacks the bromine atom.

    Phenyltrimethoxysilane: A similar organosilicon compound used in the synthesis of silicon-containing materials.

    Trimethylsilyl Bromide: Another bromosilane compound used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which combines the tert-butyl, methoxy, and phenyl groups with a bromine atom, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

bromo-tert-butyl-methoxy-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFLZSQFWJXUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407927
Record name tert-Butylmethoxyphenylsilyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94124-39-7
Record name tert-Butylmethoxyphenylsilyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-tert-butyl(methoxy)phenylsilane
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